molecular formula C11H20O B12618012 3-Tert-butyl-5-methylhex-1-yn-3-ol CAS No. 919516-04-4

3-Tert-butyl-5-methylhex-1-yn-3-ol

Cat. No.: B12618012
CAS No.: 919516-04-4
M. Wt: 168.28 g/mol
InChI Key: VCHFNNHYSNBOHF-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-methylhex-1-yn-3-ol is an organic compound with the molecular formula C11H20O It is characterized by the presence of a tert-butyl group, a methyl group, and a hexynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-methylhex-1-yn-3-ol typically involves the alkylation of a suitable alkyne precursor. One common method is the reaction of 3-methyl-1-butyne with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-methylhex-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

3-Tert-butyl-5-methylhex-1-yn-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-methylhex-1-yn-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-5-methylhex-1-yn-2-ol
  • 3-Tert-butyl-5-methylhex-1-yn-4-ol
  • 3-Tert-butyl-5-methylhex-1-yn-5-ol

Uniqueness

3-Tert-butyl-5-methylhex-1-yn-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tert-butyl and methyl groups provide steric hindrance, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

919516-04-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-tert-butyl-5-methylhex-1-yn-3-ol

InChI

InChI=1S/C11H20O/c1-7-11(12,8-9(2)3)10(4,5)6/h1,9,12H,8H2,2-6H3

InChI Key

VCHFNNHYSNBOHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C#C)(C(C)(C)C)O

Origin of Product

United States

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